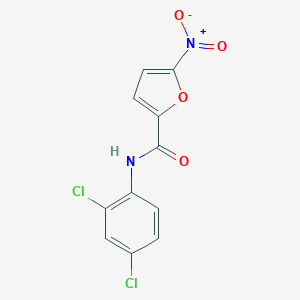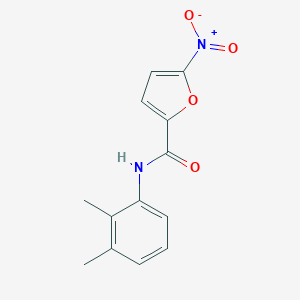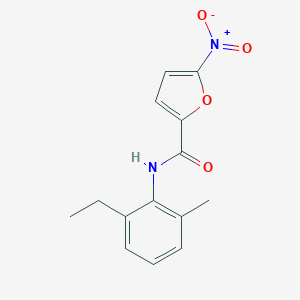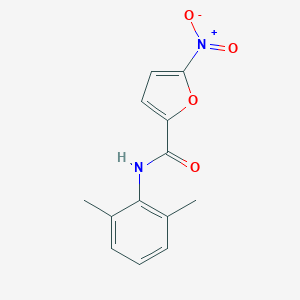![molecular formula C20H20ClN3O3 B251985 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a topic of interest for researchers in the field of drug discovery.
Wirkmechanismus
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of CXCR3, inhibiting the activity of this receptor by binding to its active site. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cellular processes such as chemotaxis and inflammation.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the migration of immune cells, such as T cells and natural killer cells, to sites of inflammation. Additionally, N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, the selective inhibition of CXCR3 by N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide allows for the investigation of specific cellular processes that are regulated by this receptor.
However, there are also limitations to the use of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, the use of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide in vivo may be limited by its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. One potential application for this compound is in the development of novel anti-inflammatory and anti-cancer therapies. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. Finally, the development of more potent and selective CXCR3 inhibitors may lead to the discovery of novel therapeutic targets for various diseases.
Synthesemethoden
The synthesis of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, starting with the reaction of 4-chlorophenol with acetyl chloride to form 4-chloroacetophenone. This intermediate is then reacted with 3-aminopropylamine to form 3-{[(4-chlorophenyl)acetyl]amino}propylamine. The final step involves the reaction of this intermediate with indole-2-carboxylic acid to form N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. In preclinical studies, this compound has been shown to inhibit the activity of the G protein-coupled receptor CXCR3, which is involved in numerous cellular processes such as chemotaxis, cell proliferation, and apoptosis.
Eigenschaften
Molekularformel |
C20H20ClN3O3 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-8-16(9-7-15)27-13-19(25)22-10-3-11-23-20(26)18-12-14-4-1-2-5-17(14)24-18/h1-2,4-9,12,24H,3,10-11,13H2,(H,22,25)(H,23,26) |
InChI-Schlüssel |
KIKWZDNMIMPIMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)


![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)